![molecular formula C10H10BrN3O B581886 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 1310097-13-2](/img/structure/B581886.png)
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound consists of a pyrazoloquinazoline core, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinazoline Core: The initial step involves the condensation of 2-nitrobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization in the presence of a base to yield the pyrazoloquinazoline core.
Bromination: The pyrazoloquinazoline core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere or other suitable reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the functional groups present.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoloquinazolines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Anticancer Activity
Several studies have demonstrated the potential of 3-bromo derivatives in inhibiting cancer cell proliferation. For instance, compounds related to pyrazoloquinazolines have shown significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives of pyrazoloquinazoline can act as inhibitors of specific protein kinases involved in tumor growth and progression. The mechanism often involves the disruption of signaling pathways critical for cancer cell survival and proliferation .
Case Study:
A study investigated the antiproliferative activity of pyrazoloquinazoline derivatives against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinazoline ring can enhance activity against different cancer types .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of 3-bromo derivatives. These compounds have been shown to inhibit pro-inflammatory cytokine production and modulate immune responses. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study:
In a preclinical model of inflammation, a derivative was found to significantly reduce edema and inflammatory markers compared to controls. This suggests that 3-bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one could be developed into a therapeutic agent for inflammatory disorders .
Structural Insights and Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrazoloquinazoline framework. The structural characteristics of this compound contribute significantly to its biological activity.
Synthesis Methodology
Common methods for synthesizing this compound include:
- Cyclization Reactions: Utilizing appropriate precursors to form the pyrazoloquinazoline core.
- Bromination: Introducing bromine at specific positions to enhance biological activity.
Table: Synthesis Overview
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Cyclization | Ethyl 2-oxo-cyclohexanecarboxylate | Formation of pyrazoloquinazoline core |
2 | Bromination | Bromine | Introduction of bromine substituent |
3 | Purification | Ethanol | Isolation of pure compound |
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Kinase Inhibition: The compound has been identified as a potential inhibitor of various kinases involved in cellular signaling pathways.
- Antimicrobial Activity: Some derivatives have demonstrated antimicrobial properties against bacterial strains.
Case Study:
A recent investigation into its kinase inhibition revealed that certain derivatives showed selectivity towards specific kinases implicated in cancer and inflammation. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
作用機序
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
- 3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Uniqueness
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is unique due to its specific substitution pattern and the presence of the bromo group, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
生物活性
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.
- Molecular Formula : C10H10BrN3O
- Molecular Weight : 268.11 g/mol
- CAS Number : 1310097-13-2
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure of this compound suggests it may possess similar properties.
-
Mechanism of Action :
- Quinazolinones are known to interfere with cell cycle progression and induce apoptosis in cancer cells. They can modulate key signaling pathways involved in tumor growth and metastasis.
- A study on quinazolinone derivatives showed that certain compounds inhibited the growth of human cancer cell lines (e.g., MCF-7, PC-3) with IC50 values ranging from 0.36 to 40.90 μM .
- Case Studies :
Antibacterial Activity
The antibacterial potential of quinazolinone derivatives has been explored in various studies:
- Inhibition of Bacterial Growth :
- Quinazolinones have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the pyrazolo moiety in the structure may enhance interaction with bacterial enzymes or receptors.
Other Pharmacological Activities
Research indicates that this compound may also exhibit other biological activities:
- Anti-inflammatory Effects :
- Antifungal and Antiviral Activities :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives:
Substituent Position | Effect on Activity |
---|---|
3-Bromo | Increased cytotoxicity against cancer cells |
2-Hydroxy | Enhanced antibacterial activity |
Alkyl Groups | Modulate lipophilicity and membrane permeability |
特性
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-7-5-12-14-9(7)13-8-4-2-1-3-6(8)10(14)15/h5,12H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVNVYGDBJKAHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。